molecular formula C11H8FNO3 B1415384 Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate CAS No. 668970-74-9

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B1415384
CAS No.: 668970-74-9
M. Wt: 221.18 g/mol
InChI Key: UJELOQIDIAROPA-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate (CAS 668970-74-9) is a high-purity fluorinated isoxazole building block for pharmaceutical and life science research. This compound features an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. Isoxazole derivatives are recognized for their broad therapeutic potential, including use as immunosuppressive, anticancer, anti-inflammatory, and antimicrobial agents . The incorporation of a fluorine atom at the ortho position of the phenyl ring can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing structure-activity relationships . Researchers utilize this ester in heterocyclic chemistry as a key synthetic intermediate; the methyl ester functional group is readily amenable to further transformation, most notably hydrolysis to the corresponding carboxylic acid or reaction with nucleophiles to form amide derivatives . Its mechanism of action is target-dependent, but related isoxazole compounds have been shown to act through pro-apoptotic pathways, involving the upregulation of caspases and Fas, or by inhibiting the production of pro-inflammatory cytokines like TNF-α . This product is provided for research purposes as a core structure in the design and synthesis of novel bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELOQIDIAROPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237571
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-74-9
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668970-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Trichloromethyl Carbonate and Formic Acid Derivatives

Method Overview:
This approach employs bis(trichloromethyl) carbonate reacting with 3-(2-fluorophenyl)-5-methyl-4-isoxazole-3-carboxylic acid derivatives in an organic solvent, catalyzed by suitable bases or amines, to generate the desired methyl ester.

Reaction Pathway:

  • The core involves acylation of the isoxazole ring with trichloromethyl carbonate, which acts as an acylating agent, facilitating the formation of the ester linkage at the 3-position of the isoxazole ring.
  • The process typically proceeds under reflux conditions with solvents such as tetrahydrofuran (THF), toluene, or chlorobenzene.

Key Parameters:

Parameter Range Notes
Molar ratio 1:0.34–0.8 (acid to carbonate) Optimized for yield and safety
Catalyst Tetrabutyl urea, triethylamine, pyridine Facilitates acylation
Organic solvent THF, toluene, benzene Chosen based on solubility and safety
Temperature 20–150°C Reflux conditions preferred
Reaction time 1–10 hours Adjusted for complete conversion

Research Findings:

  • The process yields high purity methyl esters with yields exceeding 95% under optimized conditions.
  • The method minimizes hazardous waste and equipment corrosion compared to traditional chlorinating agents like thionyl chloride.

Cycloaddition of Halogenoximes with Propargylic Alcohols

Method Overview:
A metal-free cycloaddition reaction involving halogenoximes bearing ester groups with propargylic alcohols can produce the isoxazole ring with fluorinated substituents.

Reaction Pathway:

  • Halogenoximes undergo regioselective cycloaddition with alkynes, forming the isoxazole core.
  • Fluorinated side chains are introduced via late-stage fluorination or nucleophilic substitution.

Key Parameters:

Parameter Typical Conditions Notes
Reagents Halogenoximes, propargylic alcohols Functionalized for fluorination
Catalysts None required Metal-free process
Solvent Ethyl acetate, benzene Based on solubility
Temperature 20–130°C Reflux or ambient

Research Findings:

  • This method allows for regioselective synthesis of fluorinated isoxazoles with high yields (up to 74%).
  • Suitable for multigram scale synthesis, offering a versatile route for fluorinated derivatives.

Late-Stage Deoxofluorination of Hydroxymethyl or Formyl Precursors

Method Overview:
Starting from 5-hydroxymethyl or 5-formyl derivatives of isoxazoles, fluorination reagents such as Ruppert-Prakash reagent (TMS–CF₃) are used to introduce fluoromethyl groups at the 5-position.

Reaction Pathway:

  • The hydroxymethyl or formyl groups are converted into fluoromethyl groups via nucleophilic substitution or deoxofluorination.
  • This approach is advantageous for synthesizing fluoromethyl and difluoromethyl derivatives.

Key Parameters:

Parameter Conditions Notes
Fluorinating reagent Ruppert-Prakash reagent Highly selective fluorination
Solvent Tetrahydrofuran (THF) Compatible with reagents
Temperature Room temperature to 50°C Controlled to prevent side reactions
Reaction time Several hours Monitored by TLC or HPLC

Research Findings:

  • Yields of fluoromethyl derivatives are typically above 70%.
  • Suitable for late-stage modification, enabling the synthesis of fluorinated bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and

Biological Activity

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C11H8FNO3C_{11}H_{8}FNO_{3} with a molecular weight of 225.18 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's stability and may increase its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. Notably, it has shown promise in:

  • Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. Research indicates that it can induce cell cycle arrest and apoptosis, particularly affecting the G2-M phase of the cell cycle .
  • Anti-inflammatory Effects : It has been noted for its selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation .
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activities, although specific mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Cell Line/Organism Effect Observed IC50/Other Metrics
AnticancerHep3BCell proliferation inhibitionIC50 = 5.76 µg/mL
HeLaInduction of apoptosisNot specified
Anti-inflammatoryCOX-2 enzymeSelective inhibitionIC50 = 0.95 µM
AntiviralVarious virusesInhibition of viral replicationNot specified

Case Studies

  • Anticancer Evaluation : A study evaluated a series of isoxazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited significant anticancer properties, with the target compound showing notable efficacy against Hep3B cells .
  • Inflammation Model : In an experimental model assessing anti-inflammatory activity, this compound demonstrated a marked reduction in inflammatory markers when tested in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antiviral Studies : Initial investigations into the antiviral potential of this compound indicated that it could inhibit specific viral pathways; however, further research is necessary to clarify its efficacy and mechanism against particular viruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid (CAS 377052-00-1)

  • Key Difference : Lacks the methyl ester group, existing as a carboxylic acid.
  • Impact : The carboxylic acid form increases polarity, reducing lipophilicity compared to the methyl ester. This affects bioavailability and membrane permeability .

b. Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 371157-14-1)

  • Key Differences :
    • Fluorine at the para position (vs. ortho in the target compound).
    • Ethyl ester (vs. methyl ester).
  • Ethyl ester increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

c. Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS 517870-17-6)

  • Key Differences : Methoxy groups at positions 3 and 4 of the phenyl ring.
  • Impact: Methoxy groups are electron-donating, increasing electron density on the phenyl ring.
Halogen and Heterocyclic Modifications

a. Methyl 5-(2-Thienyl)isoxazole-3-carboxylate (CAS 517870-23-4)

  • Key Difference : Replaces the 2-fluorophenyl group with a thiophene ring.
  • However, it may reduce metabolic stability due to oxidative susceptibility .

b. Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS 199601-80-4)

  • Key Difference : Nitro group at the meta position of the phenyl ring.
Ester Group Variations

a. Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0)

  • Key Differences :
    • Additional methyl group at position 2 of the phenyl ring.
    • Ethyl ester instead of methyl.
  • Ethyl ester further enhances lipophilicity, affecting pharmacokinetics .

Structural and Property Analysis

Table 1: Comparative Properties of Selected Isoxazole Derivatives
Compound Name Substituent(s) Molecular Weight LogP* Key Features
Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate 2-Fluorophenyl, methyl ester 235.21 ~2.1 Ortho-fluorine enhances steric effects
5-(2-Fluorophenyl)isoxazole-3-carboxylic acid 2-Fluorophenyl, carboxylic acid 221.18 ~1.3 Higher polarity, reduced bioavailability
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluorophenyl, ethyl ester 249.24 ~2.8 Para-fluorine improves planar binding
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-Dimethoxyphenyl 263.25 ~1.9 Electron-donating groups alter charge
Methyl 5-(2-thienyl)isoxazole-3-carboxylate Thiophene 223.23 ~2.0 π-electron-rich, less stable metabolically

*Estimated LogP values based on substituent contributions.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves cyclization reactions between nitrile oxides and alkynes or enol ethers. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via a [3+2] cycloaddition, followed by esterification . To optimize yields, reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Cu(I) for regioselectivity) should be systematically tested. Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm regiochemical outcomes and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : 1^1H/13^13C NMR resolves substituent effects on the isoxazole ring (e.g., fluorophenyl proton splitting patterns). Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example, SHELX is widely used for small-molecule refinement due to its robust handling of twinned or high-resolution data .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents or high temperatures (>50°C). Use PPE (gloves, goggles) to prevent inhalation or dermal exposure, as fluorinated aromatic compounds may exhibit toxicity .

Advanced Research Questions

Q. How can anisotropic displacement parameters in SC-XRD data be refined to resolve structural disorder?

Disorder in the fluorophenyl or ester groups can be modeled using SHELXL’s PART and SUMP instructions. Restraints (e.g., DELU, SIMU) stabilize refinement by limiting unrealistic thermal motion. For severe disorder, dual-site occupancy models or exclusion of problematic regions (via EXTI) may be necessary . WinGX provides a graphical interface for validating hydrogen-bonding networks and packing interactions post-refinement .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in MAPK pathway modulation?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the fluorophenylisoxazole moiety and MAPK binding pockets. Pay attention to π-π stacking with phenylalanine residues and hydrogen bonding with catalytic lysines .
  • Biological Assays : Compare IC50_{50} values against MAPK isoforms (e.g., ERK, JNK) using kinase inhibition assays. Structural analogs with varied substituents (e.g., bromo vs. methoxy groups) can reveal steric or electronic effects on potency .

Q. How can conflicting NMR and crystallographic data be reconciled during structural validation?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. Variable-temperature NMR can identify conformational exchange broadening. If SC-XRD shows a single conformer, density functional theory (DFT) calculations (e.g., Gaussian) can model solution-phase energetics to explain NMR splitting patterns .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate multifactorial interactions (e.g., temperature, catalyst loading) .
  • Crystallographic Refinement : Always validate SHELXL outputs with R1_1/wR2_2 residuals and check for overfitting using the GooF metric .
  • SAR Studies : Pair in silico predictions with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
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Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

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